molecular formula C16H20N2O B7535521 N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide

N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No. B7535521
M. Wt: 256.34 g/mol
InChI Key: ISSKKHMYVYZGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s and has since been widely used in scientific research as a tool to study the endocannabinoid system and its physiological effects.

Mechanism of Action

The mechanism of action of N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 involves its binding to the CB1 and CB2 cannabinoid receptors, which are located throughout the body. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, one limitation of its use in lab experiments is its potential for non-specific effects on other signaling pathways, which can complicate interpretation of results.

Future Directions

There are many potential future directions for research on N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 and its effects on the endocannabinoid system. Some possible areas of investigation include the development of more selective agonists and antagonists for the cannabinoid receptors, the study of the effects of N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 on different cell types and physiological processes, and the exploration of its potential therapeutic applications in various diseases and conditions.

Synthesis Methods

N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2,3-dimethyl-1H-indole-5-carboxylic acid, followed by the addition of a carbonyl group to form the carboxamide.

Scientific Research Applications

N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 has been used extensively in scientific research to study the endocannabinoid system and its physiological effects. It has been shown to bind with high affinity to both the CB1 and CB2 cannabinoid receptors, leading to a range of effects on the nervous system, immune system, and other physiological processes.

properties

IUPAC Name

N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-11(2)17-15-8-7-12(9-14(10)15)16(19)18-13-5-3-4-6-13/h7-9,13,17H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSKKHMYVYZGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide

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